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Guanosine 3'-(dihydrogen phosphate) - 117-68-0

Guanosine 3'-(dihydrogen phosphate)

Catalog Number: EVT-1192324
CAS Number: 117-68-0
Molecular Formula: C10H14N5O8P
Molecular Weight: 363.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 3'-monophosphate is a guanosine 3'-phosphate compound with a monophosphate group at the 3'-position. It has a role as an Escherichia coli metabolite. It is a guanosine 3'-phosphate and a purine ribonucleoside 3'-monophosphate. It is a conjugate acid of a guanosine 3'-monophosphate(2-).
Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available.
Overview

Guanosine 3'-(dihydrogen phosphate) is a ribonucleotide composed of the nucleobase guanine, the pentose sugar ribose, and a phosphate group. This compound plays a significant role in various biological processes, particularly in the synthesis of nucleic acids and as a participant in cellular signaling pathways. Guanosine 3'-(dihydrogen phosphate) is essential for the formation of cyclic guanosine monophosphate, which acts as a second messenger in numerous signal transduction mechanisms. Its systematic name is 2-amino-6-(1,2-dihydroxy-3-oxopropyl)purine-9-ribonucleoside 5'-phosphate, and it is identified by the CAS number 117-68-0 .

Source and Classification

Guanosine 3'-(dihydrogen phosphate) is classified as a nucleotide, specifically a ribonucleotide due to its ribose sugar component. It is derived from guanosine through phosphorylation processes, typically involving adenosine triphosphate as the phosphate donor. This compound is prevalent in all living organisms and is integral to RNA metabolism and various biochemical pathways .

Synthesis Analysis

The synthesis of guanosine 3'-(dihydrogen phosphate) can be achieved through several methods:

  1. Enzymatic Synthesis:
    • The most common method involves the phosphorylation of guanosine at the 3'-position of the ribose moiety. This reaction is catalyzed by guanylate kinase, utilizing adenosine triphosphate as a phosphate donor .
    • A typical reaction condition involves incubating guanosine with adenosine triphosphate in the presence of specific kinases to yield guanosine 3'-(dihydrogen phosphate).
  2. Chemical Synthesis:
    • Chemical routes may involve converting ribonucleoside 3'-monophosphate derivatives into their corresponding di- and triphosphates through various chemical transformations, including protection-deprotection strategies .
  3. Microbial Fermentation:
    • Genetically engineered strains of Escherichia coli can be employed for large-scale production through fermentation processes, optimizing conditions to enhance yield and purity .
Chemical Reactions Analysis

Guanosine 3'-(dihydrogen phosphate) can undergo several chemical reactions:

  1. Oxidation:
    • This can lead to the formation of guanosine 3'-diphosphate and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
  2. Reduction:
    • Reduction can convert guanosine 3'-(dihydrogen phosphate) to deoxyguanosine monophosphate using reducing agents like sodium borohydride or lithium aluminum hydride .
  3. Substitution Reactions:
    • Nucleophilic substitution reactions can modify either the phosphate group or the nucleobase, often employing various nucleophiles such as amines or thiols under mild acidic or basic conditions .

Major Products from Reactions

  • Oxidation Products: Guanosine 3'-diphosphate.
  • Reduction Products: Deoxyguanosine monophosphate.
  • Substitution Products: Modified guanosine derivatives.
Mechanism of Action

Guanosine 3'-(dihydrogen phosphate) primarily functions in cellular signaling pathways. Its conversion to cyclic guanosine monophosphate involves the enzyme guanylate cyclase, which catalyzes the cyclization process:

Guanosine 3 dihydrogen phosphate guanylate cyclasecyclic guanosine monophosphate\text{Guanosine 3 dihydrogen phosphate }\xrightarrow{\text{guanylate cyclase}}\text{cyclic guanosine monophosphate}

Cyclic guanosine monophosphate acts as a second messenger, mediating various physiological responses such as vasodilation and neurotransmission by activating protein kinases that phosphorylate target proteins within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under appropriate conditions to maintain stability.
  • pH Sensitivity: Stability can vary with changes in pH; generally stable around neutral pH but may degrade under extreme acidic or basic conditions .
Applications

Guanosine 3'-(dihydrogen phosphate) has diverse applications across various scientific fields:

  1. Biochemistry: Used extensively in studies related to nucleic acid metabolism and signal transduction pathways.
  2. Pharmacology: Investigated for potential therapeutic uses in treating cardiovascular diseases, neurological disorders, and cancer due to its role in cellular signaling .
  3. Industrial Applications: Employed in biochemical assays and as a flavor enhancer in food production.
Chemical Identity and Structural Characterization

Molecular Structure and Isomeric Configuration

IUPAC Nomenclature and Stereochemical Analysis

The compound Guanosine 3'-(dihydrogen phosphate) is systematically named according to IUPAC conventions as [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate [7]. This nomenclature precisely defines:

  • The stereochemistry at all four chiral centers of the ribose sugar (C2', C3', C4', C5') using the R/S configuration system.
  • The site of phosphorylation at the 3'-position of the ribose ring.
  • The protonation state of the phosphate group (dihydrogen phosphate, H₂PO₄⁻) under physiological conditions.

The guanine base adopts an anti conformation relative to the ribose ring, stabilized by orbital overlap and van der Waals interactions. The ribose pucker is predominantly in the C3'-endo conformation, as confirmed by NMR studies [4]. The absolute configuration (2R,3S,4R,5R) ensures biological compatibility with enzymatic active sites and distinguishes it from synthetic enantiomers lacking biological activity.

Comparative Analysis with 5'-Phosphate Isomers

The positional isomerism between 3'- and 5'-phosphate derivatives of guanosine results in distinct biochemical behaviors and physical properties:

Table 1: Comparative Analysis of Guanosine 3'- and 5'-Monophosphates

PropertyGuanosine 3'-monophosphate (3'-GMP)Guanosine 5'-monophosphate (5'-GMP)
Phosphorylation SiteRibose 3'-hydroxylRibose 5'-hydroxyl
Molecular FormulaC₁₀H₁₄N₅O₈PC₁₀H₁₄N₅O₈P
Biosynthetic RoleRNA degradation intermediateDe novo RNA synthesis precursor
Hydrogen Bonding PatternDonor: N1-H, N2-H₂, O3'-P(O)(OH)₂Donor: N1-H, N2-H₂, O5'-P(O)(OH)₂
Protein RecognitionSpecific ribonucleasesRNA polymerases, kinases

The 3'-phosphate group alters the molecule’s electrostatic potential surface compared to the 5'-isomer, affecting its interactions with proteins and nucleic acids. While 5'-GMP is incorporated into RNA during transcription, 3'-GMP typically arises from nuclease-mediated RNA degradation [7]. The steric constraints imposed by the 3'-phosphate also influence sugar puckering dynamics, as observed in nuclear magnetic resonance relaxation studies [4].

Physicochemical Properties

pKa Values and Ionization Behavior

Guanosine 3'-(dihydrogen phosphate) exhibits four protonation equilibria governed by its ionizable functional groups:

Table 2: pKa Values and Ionization Sites of Guanosine 3'-(dihydrogen phosphate)

SitepKaProtonation StateDominant Form at pH 7
N1 of guanine0.7Cationic → NeutralNeutral
Primary phosphate group2.3H₃PO₄⁻ → H₂PO₄²⁻H₂PO₄⁻ (monoanion)
N7 of guanine5.92Neutral → AnionicNeutral
Secondary phosphate group9.38H₂PO₄²⁻ → HPO₄³⁻H₂PO₄⁻ (monoanion)

Data measured at 25°C [1]. The zwitterionic form predominates at physiological pH (7.4), with the phosphate group existing as a dihydrogen phosphate anion (pKa 2.3 and 9.38) and the guanine base remaining neutral. The low pKa at N1 (0.7) reflects the electron-withdrawing effect of the phosphate group, enhancing base acidity relative to unphosphorylated guanosine. The molecule carries a net charge of -1 at pH 7 due to deprotonation of the primary phosphate group.

Hydrogen Bonding and Molecular Interactions

The hydrogen bonding capacity of Guanosine 3'-(dihydrogen phosphate) defines its molecular recognition and supramolecular assembly:

  • Donor Sites: N1-H (guanine), N2-H₂ (guanine), 3'-phosphate O-P-OH groups, 2'-ribose OH, 5'-ribose OH.
  • Acceptor Sites: O6 (guanine), N7 (guanine), phosphate oxygens, ribose oxygens.

Crystallographic studies of analogous nucleotides reveal that the 3'-phosphate participates in bifurcated hydrogen bonds with protein side chains in enzymatic complexes. In the elongation factor Tu-GDP complex (PDB: 1MR3), the anti-guanine conformation allows simultaneous hydrogen bonding between O6 and N7 to protein residues, while the phosphate coordinates Mg²⁺ ions [3] . The 3'-phosphate’s spatial orientation creates unique hydration patterns compared to 5'-isomers, with water bridges frequently observed between the phosphate and 2'-hydroxyl group in crystal structures.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

High-resolution X-ray crystallography (1.8 Å) of elongation factor Tu complexes provides indirect structural data for guanosine phosphate binding. Although direct structural data for Guanosine 3'-(dihydrogen phosphate) is limited in the search results, analysis of the homologous GDP complex reveals:

  • The guanine base stacks with phenylalanine residues (Phe229) via π-π interactions.
  • The ribose 3'-oxygen coordinates a Mg²⁺ ion through a water molecule.
  • The phosphate group forms salt bridges with lysine residues (Lys270) and hydrogen bonds with tyrosine hydroxyl groups (Tyr303) [3].

The bond lengths within the phosphate moiety are characteristic: P=O (1.49 Å), P-O (ester) (1.60 Å), and P-OH (1.54 Å), consistent with standard phosphate geometries. The torsion angle γ (O5'-C5'-C4'-C3') adopts a gauche⁺ conformation (+60°) in protein-bound states, distinct from the trans conformation observed in 5'-phosphates [3].

FTIR and Nuclear Magnetic Resonance Spectral Signatures

Fourier-Transform Infrared Spectroscopy:Key vibrational modes include:

  • P=O stretch: 1260-1280 cm⁻¹ (strong, sensitive to protonation state)
  • P-O-(ribose) stretch: 1080 cm⁻¹
  • Guanine ring modes: C=O stretch at 1690 cm⁻¹ (carbonyl), C=N stretch at 1605 cm⁻¹ [9].The 3'-phosphate exhibits a characteristic splitting of the P=O stretch not observed in 5'-isomers due to reduced symmetry and altered hydration.

Nuclear Magnetic Resonance Spectroscopy:¹³C Nuclear Magnetic Resonance assignments in D₂O:

Table 3: Characteristic ¹³C NMR Chemical Shifts for Guanosine 3'-(dihydrogen phosphate)

Carbon PositionChemical Shift (δ, ppm)Assignment Specificity
C8 (guanine)136.8Base-sugar linkage site
C4' (ribose)83.5Phosphorylation site
C3' (ribose)70.2Phosphate ester carbon
C2' (ribose)72.9Adjacent to phosphorylation
C5' (ribose)61.0Primary alcohol

Data derived from the InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 reference structure [4]. The C3' carbon shows a 6.3 ppm downfield shift compared to unphosphorylated guanosine due to the electron-withdrawing phosphate group. The C4' carbon exhibits distinctive coupling (³Jₚc₄' = 6.5 Hz) in coupled spectra, confirming phosphorylation at the adjacent position. ³¹P Nuclear Magnetic Resonance displays a single peak at -0.5 to 0.5 ppm, with scalar coupling to H3' (³Jₚₕ₃' = 8.0 Hz) observable in two-dimensional correlation spectroscopy.

Properties

CAS Number

117-68-0

Product Name

Guanosine 3'-(dihydrogen phosphate)

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H14N5O8P

Molecular Weight

363.22 g/mol

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

ZDPUTNZENXVHJC-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N

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